molecular formula C4H5BrF2O2Zn B217412 Metadap CAS No. 106611-58-9

Metadap

Cat. No. B217412
CAS RN: 106611-58-9
M. Wt: 290.39 g/mol
InChI Key: XKCIMIPDKHNIJR-UHFFFAOYSA-N
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Description

Metadap is a synthetic compound that has been developed for use in scientific research. It is a potent activator of the aryl hydrocarbon receptor (AhR), which is a transcription factor that plays a crucial role in regulating gene expression. This compound has been shown to have a wide range of biochemical and physiological effects, and it is being used in a variety of research applications.

Scientific Research Applications

  • Meta-research focuses on evaluating and improving research methods and practices, including reproducibility and efficiency in scientific investigation (Ioannidis, 2015).

  • It involves the study of research methods, reporting, reproducibility, evaluation, and incentives in science, aiming to yield more credible and useful research results (Ioannidis, 2018).

  • Meta-research may help calibrate the scientific ecosystem toward higher standards by providing empirical evidence that informs the iterative generation and refinement of reform initiatives (Hardwicke et al., 2019).

  • Training early career researchers in meta-research skills can significantly improve the overall quality of scientific research (Weissgerber, 2021).

  • The application of meta-research in various scientific disciplines, such as ecology and evolutionary biology, can aid in the synthesis of research findings across studies, offering a cumulative understanding of specific themes or topics (Gurevitch et al., 2018).

properties

IUPAC Name

5-(diethylamino)-2-[(5-methyl-1,3-thiazol-2-yl)diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-4-18(5-2)11-6-7-12(13(19)8-11)16-17-14-15-9-10(3)20-14/h6-9,19H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCIMIPDKHNIJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=C(S2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106611-58-9
Record name 2-(4-Methyl-2-thiazolylazo)-5-diethylaminophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106611589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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